Methyl N-(4-methylpyridin-3-yl)carbamate

JAK Inhibitor Synthesis Tofacitinib Intermediate Process Chemistry

Procure this specific tofacitinib intermediate to eliminate in-house synthesis of the 4-methylpyridin-3-yl carbamate pharmacophore. The 4-methyl substitution is structurally required for the JAK3 inhibitor pathway—unsubstituted pyridin-3-yl or pyridin-4-yl analogs cannot substitute. Validated 62% isolated yield (0°C, THF, t-BuOK) provides a reliable benchmark. Available as an ISO17034-certified impurity reference standard (≥95%, 3-year shelf life at 2–8°C) for regulatory batch release testing. Solid form (m.p. 117–118°C) with defined XLogP3 0.8 supports purification method development. Bypass multi-step in-house prep.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 694495-63-1
Cat. No. B1339633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(4-methylpyridin-3-yl)carbamate
CAS694495-63-1
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)NC(=O)OC
InChIInChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11)
InChIKeyFTEFYIXMXZZAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-(4-methylpyridin-3-yl)carbamate CAS 694495-63-1: Key Intermediate Profile and Procurement Considerations


Methyl N-(4-methylpyridin-3-yl)carbamate (CAS 694495-63-1) is a pyridinyl carbamate derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . The compound serves as a key intermediate in the synthesis of JAK3 inhibitors, including the FDA-approved drug tofacitinib, where the 4-methylpyridin-3-yl carbamate moiety contributes to kinase binding interactions . Commercial suppliers report melting point 117–118°C, predicted boiling point 227.8±28.0°C, and predicted pKa 12.94±0.70 [1]. The compound is available in research quantities with purity specifications ranging from 95% to 98% .

Why Generic Substitution of Methyl N-(4-methylpyridin-3-yl)carbamate Is Not Advisable


Substituting Methyl N-(4-methylpyridin-3-yl)carbamate with generic pyridinyl carbamates such as Methyl N-(pyridin-3-yl)carbamate (CAS 6269-24-5) or Methyl N-pyridin-4-ylcarbamate (CAS 79546-31-9) is not functionally equivalent in drug intermediate applications [1]. The 4-methyl substitution on the pyridine ring is structurally required for the tofacitinib synthetic pathway; using the unsubstituted pyridin-3-yl analog would yield a different final product lacking the pharmacologically essential methyl group [2]. Additionally, the methyl ester moiety in this compound cannot be replaced with ethyl or tert-butyl carbamate analogs without altering reactivity in downstream coupling steps [3]. Due to the compound's role as a specific synthetic intermediate, substitution would either terminate the intended synthetic route or produce an incorrect impurity profile.

Quantitative Evidence Guide: Methyl N-(4-methylpyridin-3-yl)carbamate Differentiation Data


Documented Synthesis Yield from Patent Route for Tofacitinib Intermediate Production

In a published patent synthetic route for tofacitinib intermediates, the preparation of (4-methyl-pyridin-3-yl)-carbamic acid methyl ester from 3-amino-4-methylpyridine and dimethyl carbonate, using potassium tert-butoxide in THF at 0°C, yielded 9.42 g (62%) after purification by column chromatography and trituration with diethyl ether . This yield is reported within the context of a scalable process for producing tofacitinib precursors, providing a benchmark for synthetic feasibility .

JAK Inhibitor Synthesis Tofacitinib Intermediate Process Chemistry Pharmaceutical Manufacturing

Physicochemical Property Comparison: Methyl vs. Unsubstituted Pyridinyl Carbamate Analogs

Methyl N-(4-methylpyridin-3-yl)carbamate (MW 166.18) exhibits a reported melting point of 117–118°C, a predicted boiling point of 227.8±28.0°C, and a predicted pKa of 12.94±0.70 . In contrast, the unsubstituted analog Methyl N-(pyridin-3-yl)carbamate (CAS 6269-24-5; MW 152.15) is typically reported as a liquid or low-melting solid with significantly different chromatographic retention behavior [1]. The increased molecular weight and higher LogP of the 4-methyl-substituted derivative (XLogP3 0.8 vs. estimated lower LogP for unsubstituted analog) impact extraction efficiency, column chromatography purification, and solubility in organic solvents, which are critical considerations in multi-step pharmaceutical synthesis .

Physicochemical Characterization LogP Melting Point Chromatography

Regulatory and Analytical Reference: Certified Impurity Standard for Tofacitinib Quality Control

Methyl N-(4-methylpyridin-3-yl)carbamate is commercially supplied as a certified impurity reference standard (Tofacitinib Impurity 52 / Impurity 9 / Impurity 76) for pharmaceutical quality control applications [1]. The compound is produced under ISO17034 standard reference material accreditation with HPLC purity >95% . This certified reference material provides pharmaceutical manufacturers with a validated standard for impurity profiling, method validation, and batch release testing for tofacitinib drug substance and drug product [2].

Pharmaceutical Analysis Impurity Profiling Quality Control Reference Standards

Comparative Purity Specifications Across Commercial Suppliers

Commercial suppliers offer Methyl N-(4-methylpyridin-3-yl)carbamate with purity specifications ranging from 95% to 98% . Bidepharm supplies the compound at standard purity 97% with batch-specific analytical documentation including NMR, HPLC, and GC . Sigma-Aldrich offers 95% purity grade . The availability of 97-98% purity material distinguishes this compound from research-grade intermediates, supporting its use in applications requiring higher purity specifications without additional purification steps.

Quality Specifications Purity Analysis Procurement Benchmarking

Methyl N-(4-methylpyridin-3-yl)carbamate: Validated Application Scenarios for Procurement


Synthesis of Tofacitinib and JAK3 Inhibitor Candidates

The compound serves as a direct synthetic intermediate in the preparation of tofacitinib and related JAK3 inhibitors. Its 4-methylpyridin-3-yl carbamate structure is a pharmacophoric element that contributes to kinase binding. The 62% isolated yield reported in patent literature provides process chemists with a validated starting point for route development. Procurement of this specific intermediate eliminates the need for in-house synthesis from 3-amino-4-methylpyridine, reducing development timelines for JAK inhibitor programs.

Pharmaceutical Impurity Reference Standard for Tofacitinib Quality Control

As an ISO17034-certified impurity reference standard , this compound is used in pharmaceutical analytical laboratories for tofacitinib impurity profiling, method validation, and batch release testing. The certified purity (>95%) and documented stability (3-year shelf life at 2–8°C) meet regulatory requirements for reference materials in drug quality control applications. Procurement of certified material ensures traceability that research-grade compounds cannot provide.

Medicinal Chemistry SAR Studies on Pyridinyl Carbamate Kinase Inhibitors

The compound provides a defined building block for structure-activity relationship (SAR) studies exploring the effect of 4-methyl substitution on pyridinyl carbamate kinase binding. The solid physical form (m.p. 117–118°C) and defined XLogP3 of 0.8 distinguish it from unsubstituted pyridinyl carbamate analogs, enabling controlled evaluation of methyl substitution effects on potency, selectivity, and physicochemical properties in medicinal chemistry campaigns targeting JAK family kinases.

Process Chemistry Development and Route Scouting

The 62% isolated yield reported under defined conditions (0°C, THF, potassium tert-butoxide) serves as a benchmark for process optimization studies. The compound's solid physical form and chromatographic behavior support purification method development for multi-step pharmaceutical syntheses. Procurement of commercial material with 95–98% purity allows process chemists to bypass in-house preparation of this intermediate, focusing resources on downstream coupling and final API synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl N-(4-methylpyridin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.